

GAC0003A4: An In-Depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GAC0003A4

Cat. No.: B275180

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAC0003A4 is a potent and selective inverse agonist of the Liver X Receptor (LXR), with demonstrated activity as a degrader of LXR β . Its role in modulating lipid metabolism and inducing cell death in cancer models has positioned it as a compound of significant interest for therapeutic development, particularly in oncology. This technical guide provides a comprehensive overview of the available data on the solubility and stability of **GAC0003A4**, compiled from supplier information and the primary scientific literature. It is intended to serve as a foundational resource for researchers utilizing this compound in their experimental workflows. This document outlines key physicochemical properties, provides recommended handling and storage protocols, and describes the signaling pathway in which **GAC0003A4** is involved.

Core Properties of GAC0003A4

Property	Value
IUPAC Name	(3,4-dimethoxyphenyl)(4-(m-tolyl)piperazin-1-yl)methanone
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₃
Molecular Weight	340.42 g/mol
CAS Number	929492-71-7
Mechanism of Action	Liver X Receptor (LXR) Inverse Agonist; LXRβ Degradar

Solubility Profile

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The data available for **GAC0003A4** is currently limited to organic solvents.

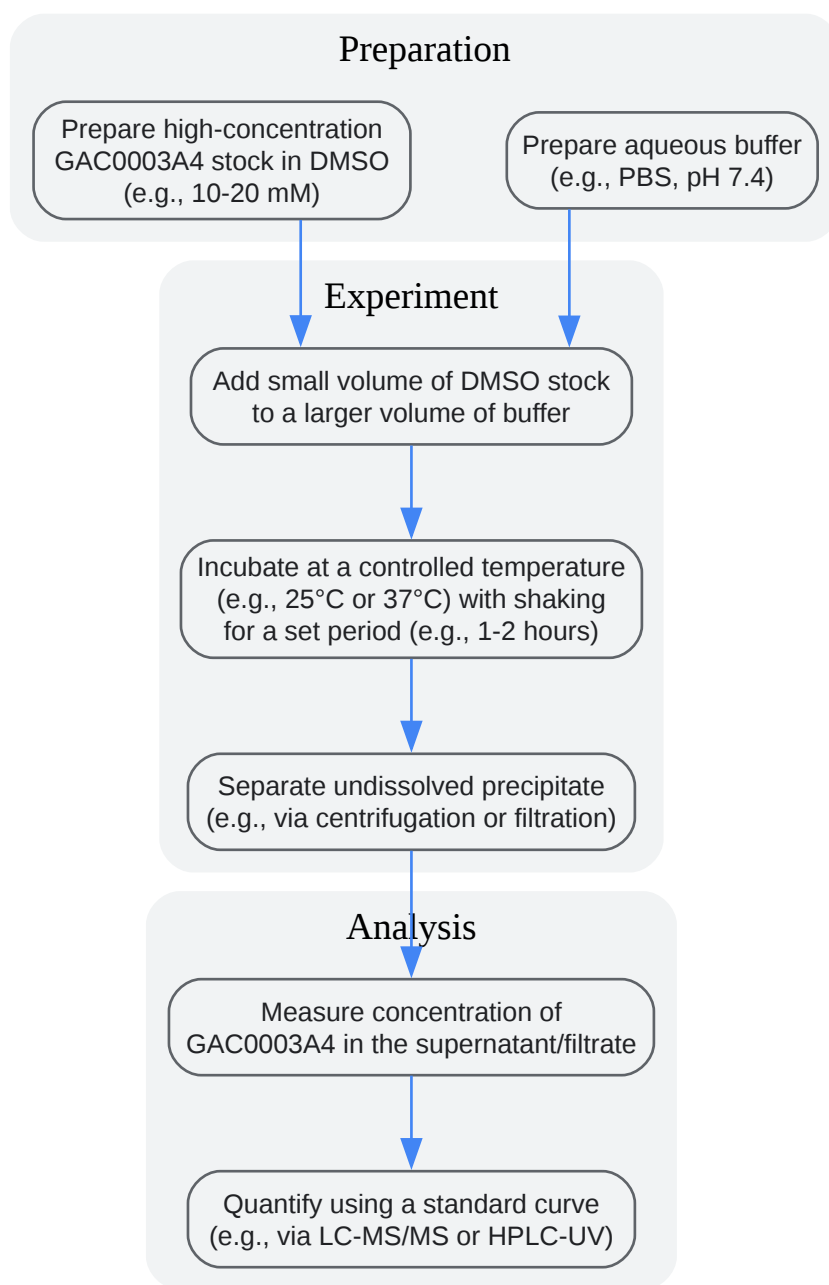
Table 2.1: Quantitative Solubility Data

Solvent	Concentration	Method
Dimethyl Sulfoxide (DMSO)	125 mg/mL (367.19 mM)	Ultrasonic

Note: Information regarding the aqueous solubility of **GAC0003A4**, particularly in common biological buffers such as Phosphate-Buffered Saline (PBS), is not readily available in the public domain. Researchers are advised to determine the aqueous solubility empirically for their specific experimental conditions.

Experimental Protocol for Solubility Determination (General Method)

While the specific protocol used for **GAC0003A4**'s DMSO solubility is not detailed in the available literature, a general experimental workflow for determining the kinetic solubility of a compound from a DMSO stock solution is provided below. This is a common method used in early drug discovery.



[Click to download full resolution via product page](#)

Solubility Determination Workflow

Stability Profile

The stability of **GAC0003A4** is crucial for ensuring the integrity and reproducibility of experimental results. Stability data is available for storage as a solid and in a stock solution.

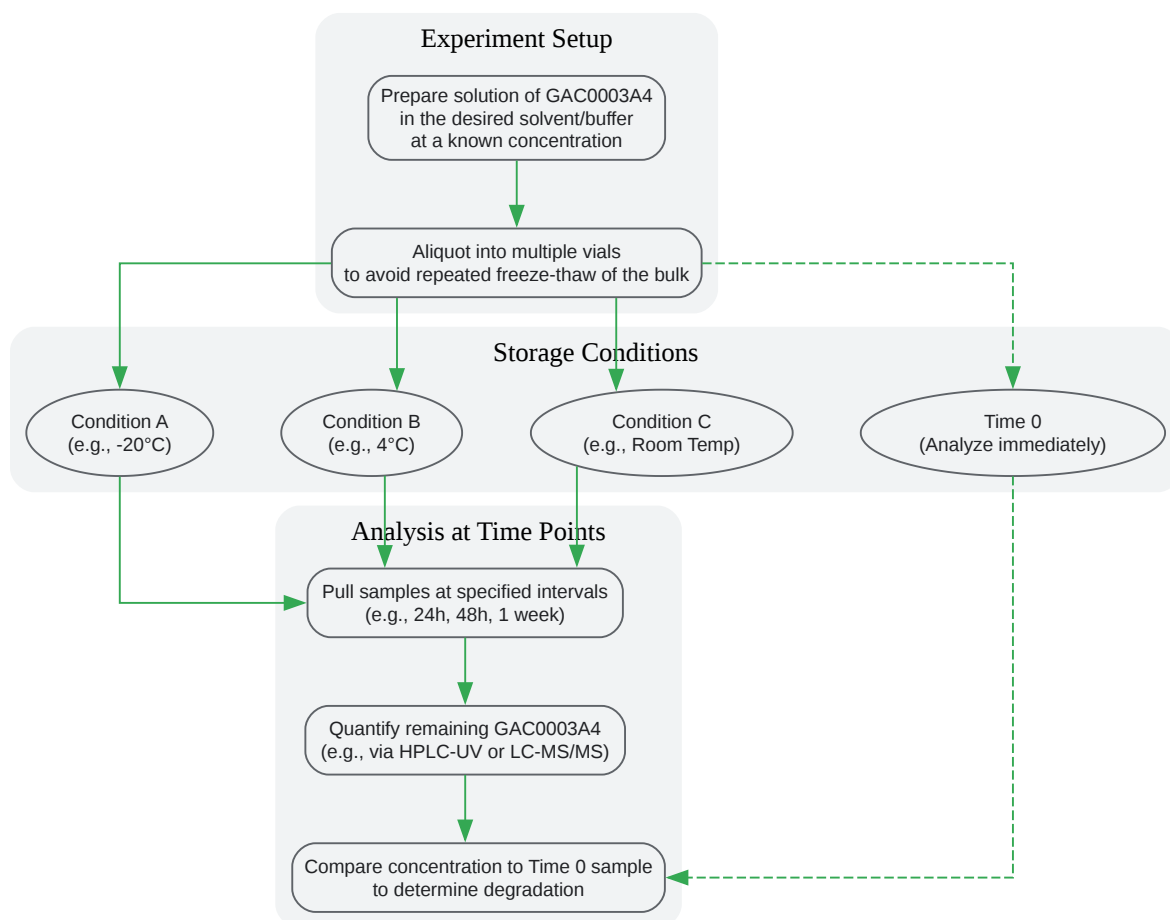
Table 3.1: Storage and Stability Recommendations

Format	Storage Temperature	Recommended Duration
Solid Powder	-20°C	≥ 2 years
Stock Solution	-80°C	Up to 6 months
Stock Solution	-20°C	Up to 1 month

Note: Data on the stability of **GAC0003A4** in aqueous solutions, its sensitivity to freeze-thaw cycles, or its stability at different pH values have not been publicly reported. It is strongly recommended that researchers evaluate these parameters for their specific experimental setups.

Experimental Protocol for Stability Assessment (General Method)

The following outlines a general protocol for assessing the stability of a compound in solution over time. This typically involves incubating the compound under various conditions and quantifying its concentration at different time points.



[Click to download full resolution via product page](#)

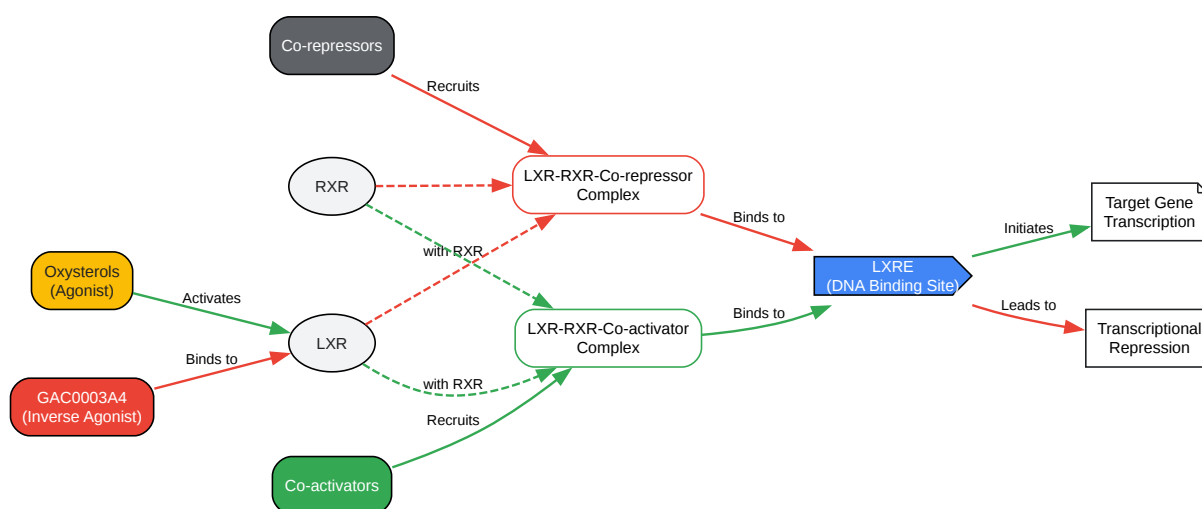
Solution Stability Testing Workflow

Mechanism of Action: LXR Signaling Pathway

GAC0003A4 functions as an inverse agonist of the Liver X Receptors (LXR α and LXR β). LXRs are nuclear receptors that, upon activation by endogenous oxysterols, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs)

on DNA to regulate the transcription of target genes. These genes are primarily involved in cholesterol homeostasis, fatty acid metabolism, and inflammation.

As an inverse agonist, **GAC0003A4** binds to LXR and promotes a conformational change that recruits co-repressors, thereby actively suppressing the basal transcriptional activity of the receptor. This leads to the downregulation of LXR target genes. This mechanism is distinct from that of an antagonist, which would simply block the binding of an agonist.



[Click to download full resolution via product page](#)

LXR Agonist vs. Inverse Agonist Pathway

Conclusion and Recommendations

GAC0003A4 is a valuable research tool for investigating the roles of LXR signaling in various physiological and pathological processes. The provided data on its solubility and stability serve as a guide for its appropriate use in experimental settings.

Key Recommendations for Researchers:

- **Aqueous Solubility:** Due to the lack of public data, it is imperative to empirically determine the solubility of **GAC0003A4** in all aqueous buffers intended for use.
- **Stock Solutions:** Prepare high-concentration stock solutions in DMSO. For long-term storage (up to 6 months), store aliquots at -80°C to minimize degradation and avoid repeated freeze-thaw cycles. For short-term use (up to 1 month), storage at -20°C is acceptable.
- **Experimental Controls:** When using **GAC0003A4** in cell-based assays, ensure that the final concentration of the DMSO vehicle is consistent across all experimental conditions and is at a level that does not affect cell viability or function.
- **Stability in Media:** If experiments involve long incubation times, the stability of **GAC0003A4** in the complete cell culture media at 37°C should be assessed to ensure the compound remains active throughout the duration of the experiment.

This guide is based on currently available information. As new data on the physicochemical properties of **GAC0003A4** become available, this document will be updated.

- To cite this document: BenchChem. [GAC0003A4: An In-Depth Technical Guide on Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b275180#gac0003a4-solubility-and-stability\]](https://www.benchchem.com/product/b275180#gac0003a4-solubility-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com